N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-cyano-5-phenylfuran-2-yl)-4-methoxy-N-(4-methoxyphenyl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O7S2/c1-32-20-8-12-22(13-9-20)35(28,29)27(36(30,31)23-14-10-21(33-2)11-15-23)25-19(17-26)16-24(34-25)18-6-4-3-5-7-18/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADOMCQNCOMLSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(C2=C(C=C(O2)C3=CC=CC=C3)C#N)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant studies that illustrate its effectiveness against various biological targets.
Structural Characteristics
The compound is characterized by the following structural features:
- Furyl Moiety : A five-membered aromatic ring containing oxygen.
- Cyano Group : A nitrile functional group that can enhance biological activity.
- Methoxy Groups : Two methoxy substituents that may contribute to the compound's lipophilicity and biological interactions.
- Sulfonamide Group : This functional group is often associated with antimicrobial properties and can influence the compound's pharmacological profile.
| Component | Description | Significance |
|---|---|---|
| Furyl | Aromatic ring with oxygen | Enhances reactivity and potential interactions |
| Cyano | Nitrile group | Increases biological activity potential |
| Methoxy | -OCH₃ groups | Improves solubility and bioavailability |
| Sulfonamide | -SO₂NH₂ group | Associated with various therapeutic effects |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. Studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, one study demonstrated that related sulfonamides effectively inhibited protein kinases, which play a crucial role in cancer cell signaling pathways .
Cardiovascular Effects
Another significant area of research involves the effects of this compound on cardiovascular health. A study utilizing isolated rat heart models indicated that certain sulfonamide derivatives could modulate perfusion pressure and coronary resistance, suggesting potential applications in treating cardiovascular diseases . The results showed a decrease in perfusion pressure when treated with specific sulfonamide derivatives, indicating a possible mechanism through calcium channel inhibition.
Case Studies and Research Findings
- In Vitro Studies : Various in vitro studies have assessed the cytotoxicity of this compound against different cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, supporting its potential as an anticancer agent.
- Docking Studies : Theoretical studies using molecular docking have predicted strong binding interactions between this compound and various biomolecular targets, including protein kinases and calcium channels. These studies provide insights into the mechanisms through which the compound may exert its biological effects .
- Pharmacokinetic Analysis : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound. Theoretical models indicate good permeability across cellular membranes, which is critical for effective drug delivery .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
Dual methoxy groups in the target compound increase hydrophobicity relative to mono-methoxy analogs like N-(4-Methoxyphenyl)benzenesulfonamide .
Aromatic Systems: The furyl ring in the target compound is smaller and more rigid than the naphthalene system in ’s compound, which may reduce conformational flexibility but improve target selectivity .
Bioactivity Implications: Simpler sulfonamides (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) are associated with antimicrobial activity, suggesting the target compound’s additional substituents may modulate potency or spectrum . Halogenated analogs () leverage chlorine/fluorine for enhanced binding and metabolic stability, whereas the target compound’s cyano group may prioritize electronic effects over halogen bonding .
Q & A
Basic: What methodological approaches are recommended for optimizing the synthesis yield of this compound?
Answer:
The synthesis of sulfonamide derivatives typically involves multi-step reactions, including sulfonylation, nucleophilic substitution, and cyclization. To optimize yield:
- Stepwise Monitoring : Use thin-layer chromatography (TLC) or HPLC at each intermediate stage to verify purity and reaction progress .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in sulfonylation steps, while dichloromethane may reduce side reactions during coupling .
- Temperature Control : Maintain temperatures between 0–5°C during sulfonyl chloride activation to prevent decomposition .
- Catalytic Additives : Employ bases like triethylamine or DMAP to accelerate nucleophilic substitutions .
Table 1 : Example reaction conditions for key intermediates:
| Step | Reactants | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methoxybenzenesulfonyl chloride + amine intermediate | DCM | 0–5 | 75–85 |
| 2 | Cyclization with 3-cyano-5-phenylfuran | DMF | 80 | 60–70 |
Basic: Which spectroscopic techniques are most effective for characterizing structural features of this compound?
Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and sulfonamide linkage (NH resonance at δ 8.5–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNOS) with <5 ppm error .
- FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretching at 1150–1350 cm, cyano C≡N at 2200–2250 cm) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Contradictions often arise from variations in assay conditions or target specificity. Methodological solutions include:
- Standardized Assays : Use isogenic cell lines or recombinant enzymes (e.g., carbonic anhydrase isoforms) to minimize off-target effects .
- Dose-Response Curves : Perform IC/EC determinations with ≥10 concentration points to assess potency variability .
- Structural Analog Comparison : Compare activity against structurally similar sulfonamides (e.g., 3-chloro-4-methoxy derivatives) to isolate functional group contributions .
Table 2 : Example bioactivity comparison:
| Compound | Target Enzyme (IC, nM) | Cell-Based Activity (EC, μM) |
|---|---|---|
| Target | 12.3 ± 1.5 | 1.8 ± 0.3 |
| Analog A | 45.6 ± 3.2 | 5.6 ± 0.9 |
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Answer: Challenges include poor crystal growth due to flexible substituents (e.g., methoxy groups) and twinning. Solutions involve:
- Crystallization Screening : Use vapor diffusion with PEG-based precipitants and additives (e.g., glycerol) to stabilize crystal lattice .
- Data Collection : Employ synchrotron radiation for high-resolution datasets (<1.0 Å) to resolve electron density ambiguities .
- Refinement : Apply SHELXL with restraints for disordered moieties (e.g., phenyl rings) and anisotropic displacement parameters .
Advanced: How can computational modeling predict binding modes of this compound with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., carbonic anhydrase). Prioritize poses with hydrogen bonds to zinc ions or conserved residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonamide-enzyme complexes. Analyze RMSD/RMSF plots for conformational flexibility .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinity differences between enantiomers or substituent variants .
Advanced: What statistical methods are recommended for designing experiments to study structure-activity relationships (SAR)?
Answer:
- Factorial Design : Use a 2 factorial approach to test substituent variations (e.g., methoxy vs. chloro groups) and reaction conditions .
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with biological activity .
- Principal Component Analysis (PCA) : Reduce dimensionality of spectral or bioactivity datasets to identify dominant structural drivers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
